molecular formula C8H6F2N2O3 B1296524 N-(4,5-Difluoro-2-nitrophenyl)acetamide CAS No. 1662-21-1

N-(4,5-Difluoro-2-nitrophenyl)acetamide

Cat. No. B1296524
CAS RN: 1662-21-1
M. Wt: 216.14 g/mol
InChI Key: OJFQFPPFAFOXAQ-UHFFFAOYSA-N
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Patent
US04264600

Procedure details

A mixture of 6.51 g. of 4,5-difluoro-2-nitroacetanilide and 100 ml. of 6 N aqueous hydrochloric acid was heated to refluxing temperature for about 2 hours. The reaction mixture was then cooled. Crystals which formed were separated by filtration, and the separated crystals were washed with water, dried, and recrystallized from a hexane-dichloromethane solvent mixture. A yield of 5.0 g. of 4,5-difluoro-2-nitroaniline was obtained, melting at 106°-108° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC([NH:4][C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([F:14])=[C:7]([F:15])[CH:6]=1)=O.Cl>>[F:14][C:8]1[C:7]([F:15])=[CH:6][C:5]([NH2:4])=[C:10]([N+:11]([O-:13])=[O:12])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 6.51 g
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing temperature for about 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
Crystals which formed
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
the separated crystals were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from a hexane-dichloromethane solvent mixture

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.